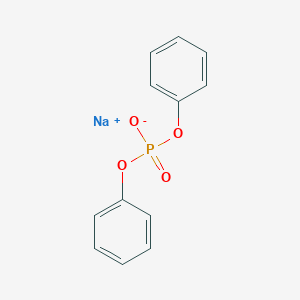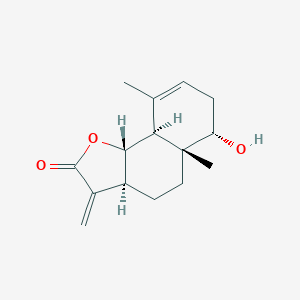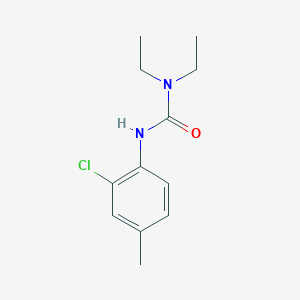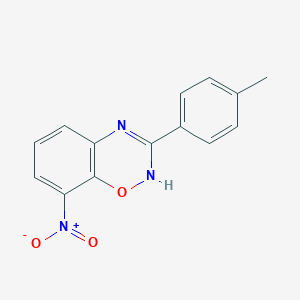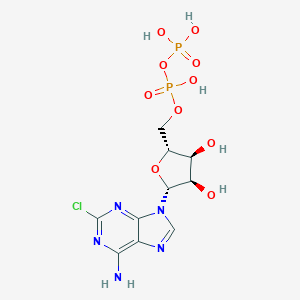
5,5-Dimethylthiazolidine-4-carboxylic acid
Descripción general
Descripción
5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) is a compound that has been studied in various contexts due to its structural similarity to amino acids and its potential as a degradation product of penicillin. It has been investigated for its stability, reactivity, and its role in chemical reactions, particularly in relation to its potential occurrence as a degradation product of penicillin . Additionally, DTC has been examined as a proline analog with restricted conformation, providing insights into its spectroscopic properties and lack of intramolecular hydrogen bonding in certain peptide derivatives .
Synthesis Analysis
The synthesis of DTC and related compounds has been explored through various methods. For instance, the reaction of D-penicillamine with benzaldehyde yielded 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid, with the structure determined by X-ray diffraction . Moreover, the synthesis of enantiomers of related compounds, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, has been achieved from L-alanine, demonstrating the versatility of synthetic approaches for such compounds .
Molecular Structure Analysis
The molecular structure of DTC and its derivatives has been characterized using various techniques, including X-ray crystallography and spectroscopy. For example, the X-ray crystal structure of bis((S)-5,5-dimethylthiazolidine-4-carboxylic acid) protium chloride hydrate revealed the presence of two zwitterion molecules bridged through a proton, forming a very short hydrogen bond . Additionally, the structure of 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid was determined by single crystal X-ray diffraction, providing insights into the conformation of the thiazolidine ring and intermolecular hydrogen bonding .
Chemical Reactions Analysis
DTC has been involved in various chemical reactions, such as the intermolecular cycloaddition of nonstabilized azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids, leading to the synthesis of pyrrolo[1,2-c]thiazole derivatives . Additionally, the oxidative dimerization of titanium(IV) enolates derived from related esters has been used to synthesize thiazolo[5,4-d]thiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of DTC have been studied, including its stability under various conditions. For instance, DTC has been shown to hydrolyze into N-formyl-D-penicillamine with a half-life of 3 to 4 minutes under certain conditions, suggesting it is unlikely to be an end product resulting from the cleavage of benzylpenicillin by DD-carboxypeptidase . The lack of intramolecular hydrogen bonding in a simple peptide derivative of DTC has been demonstrated through spectroscopic evidence, indicating its distinct behavior in nonpolar solvents .
Aplicaciones Científicas De Investigación
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 5,5-Dimethylthiazolidine-4-carboxylic acid, have been identified as inhibitors to certain microbes like Escherichia coli and Saccharomyces cerevisiae, especially in the context of fermentative production. Their inhibitory effect is so pronounced that some carboxylic acids are used as food preservatives. The acids damage the cell membrane and decrease microbial internal pH, affecting the microbes' ability to produce desired yields of biorenewable fuels and chemicals. Understanding the mechanisms of this inhibition can help in the metabolic engineering of more robust microbial strains for industrial applications (Jarboe et al., 2013).
Biological Applications of Thiazolidine Derivatives
Thiazolidine motifs, which include 5,5-Dimethylthiazolidine-4-carboxylic acid, have been the focus of extensive research due to their pharmacological properties. These compounds are present in various natural and bioactive compounds, with sulfur enhancing their pharmacological properties. Thiazolidine derivatives display diverse biological activities like anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant activities. Various synthetic approaches, including green chemistry, are employed to improve their pharmacological profile, with a significant focus on developing multifunctional drugs (Sahiba et al., 2020).
Thiazolidine Scaffold in Drug Discovery
The thiazolidine scaffold, which is part of 5,5-Dimethylthiazolidine-4-carboxylic acid, plays a crucial role in drug discovery. Hydantoin, a non-aromatic five-membered heterocycle, exhibits a variety of biological and pharmacological activities, making it significant in medicinal chemistry. The versatility of the hydantoin scaffold in synthesizing non-natural amino acids and their conjugates, which have potential medical applications, is noteworthy. The synthesis methods and their implications in therapeutic and agrochemical applications highlight the importance of this class of compounds (Shaikh et al., 2023).
Safety And Hazards
DTC is classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQQFSDIECYOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCS1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902718 | |
| Record name | NoName_3267 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethylthiazolidine-4-carboxylic acid | |
CAS RN |
15260-83-0, 39254-94-9 | |
| Record name | 5,5-Dimethyl-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15260-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-Dimethylthiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015260830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolidine-4-carboxylic acid, 5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039254949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15260-83-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-dimethylthiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



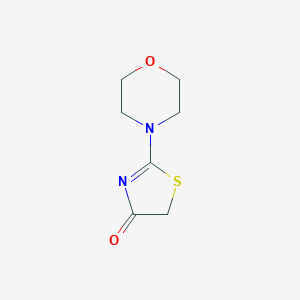


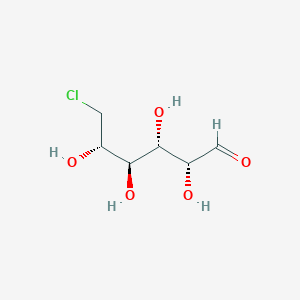
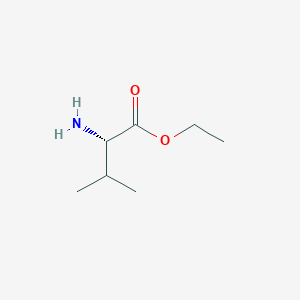
![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)

